molecular formula C19H24N4O2S B11378286 N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide

Cat. No.: B11378286
M. Wt: 372.5 g/mol
InChI Key: RCTLJGJOGBKOMD-UHFFFAOYSA-N
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Description

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide is a complex organic compound with a molecular formula of C18H22N4O2S This compound is characterized by its unique structure, which includes a thiadiazole ring, a pyrrolidinone ring, and an ethylphenyl group

Preparation Methods

The synthesis of N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is typically synthesized by reacting a hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate electrophile.

    Synthesis of the Pyrrolidinone Ring: The pyrrolidinone ring can be formed by the reaction of an appropriate amine with a ketone, followed by cyclization.

    Coupling of the Rings: The thiadiazole and pyrrolidinone rings are then coupled together using a suitable coupling reagent, such as a carbodiimide.

    Introduction of the Ethylphenyl Group: The ethylphenyl group is introduced through a substitution reaction, typically using an alkyl halide and a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up production.

Chemical Reactions Analysis

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the ethylphenyl group, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide can be compared with other similar compounds, such as:

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and are known for their diverse biological activities.

    Pyrrolidinone Derivatives: Compounds with the pyrrolidinone ring are studied for their potential therapeutic applications.

    Ethylphenyl Derivatives: These compounds are used in various chemical and biological applications due to their unique chemical properties.

The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties that are not found in other compounds.

Properties

Molecular Formula

C19H24N4O2S

Molecular Weight

372.5 g/mol

IUPAC Name

N-[5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

InChI

InChI=1S/C19H24N4O2S/c1-4-13-5-7-15(8-6-13)23-11-14(10-17(23)25)18-21-22-19(26-18)20-16(24)9-12(2)3/h5-8,12,14H,4,9-11H2,1-3H3,(H,20,22,24)

InChI Key

RCTLJGJOGBKOMD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CC(C)C

Origin of Product

United States

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